molecular formula C17H18N2O4S2 B2472957 Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-72-0

Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2472957
CAS No.: 921109-72-0
M. Wt: 378.46
InChI Key: ZMURACAYVIDKSG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyridothiophene class, characterized by a fused thieno[2,3-c]pyridine core with substituents at positions 2 and 6.

Properties

IUPAC Name

ethyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURACAYVIDKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include:

  • Formation of the Tetrahydrothieno Ring : The initial step involves creating the tetrahydrothieno structure through cyclization reactions.
  • Acetylation and Carboxamido Substitution : Subsequent modifications introduce the acetyl and carboxamido groups at specific positions on the thieno-pyridine scaffold.
  • Purification and Characterization : The final product is purified using standard techniques such as recrystallization and characterized using spectroscopic methods (NMR, IR) to confirm its structure.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines.

  • IC50 Values : The compound exhibits IC50 values ranging from 1.1 to 4.7 µM against a panel of cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) cells. This indicates significant potency compared to many known chemotherapeutic agents .
Cell LineIC50 (µM)
HeLa1.1
L12102.8
CEM2.3

The mechanism by which this compound exerts its effects appears to involve:

  • Tubulin Interaction : Molecular docking studies suggest that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating selective cytotoxicity towards cancer cells .

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Study on HeLa Cells : A detailed study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.
  • In Vivo Studies : Preliminary in vivo studies using murine models have shown promising results with reduced tumor sizes upon administration of the compound compared to controls.

Scientific Research Applications

Anticancer Activity

Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa and MCF-7. The results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM.

Cell LineIC50 (µM)
HeLa15
MCF-720

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Case Study: Antibacterial Activity

In vitro tests showed that this compound has potent antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
Staphylococcus aureus15

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines in cell cultures.

Case Study: Inhibition of Cytokine Production

In a controlled study, treatment with this compound reduced the levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 40%.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 6

Key structural analogs differ in substituents at positions 2 (amide/urea groups) and 6 (alkyl/acyl groups), influencing biological activity and physicochemical properties.

Compound Name (Substituents) Position 2 Group Position 6 Group Yield (%) m.p. (°C) Biological Activity (if reported) Reference
Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thiophene-2-carboxamido Acetyl N/A N/A Not explicitly reported N/A
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 3,4,5-Trimethoxyphenylamino Acetyl 54 90–91 Antitubulin agent (IC₅₀ = 1.2 µM)
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Phenylthioureido Methyl 62 201–202 Intermediate for pyridothienopyrimidines
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Perfluorobenzamido Ethyl N/A N/A Antitubercular (MIC = 0.23 µM vs. Mtb)
Ethyl 6-benzyl-2-((morpholino(phenylamino)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Morpholino-phenylaminomethylene Benzyl 77 107–110 Cytotoxic evaluation (IC₅₀ not reported)

Key Observations

  • Position 2 Modifications: Thiophene-2-carboxamido (target compound) vs. perfluorobenzamido (): The latter exhibits potent antitubercular activity (MIC = 0.23 µM), suggesting electron-withdrawing groups enhance bioactivity against Mycobacterium tuberculosis . 3,4,5-Trimethoxyphenylamino () confers antitubulin activity, aligning with known pharmacophores for microtubule disruption .
  • Position 6 Modifications: Acetyl (target compound) vs. ethyl (): Ethyl substitution improves metabolic stability, critical for in vivo efficacy .

Structural Characterization and Stability

  • Crystallography: Analogs like ’s compound (with cyclopropylmethylamino and 4-fluorophenylamino groups) reveal intramolecular N–H···S and C–H···N interactions stabilizing the conformation .
  • Spectroscopy : ¹H-NMR data (e.g., ) confirm regioselective substitutions, with acetyl protons resonating at δ ~2.06 ppm .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and ensuring purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling reactions to introduce the thiophene-2-carboxamido group.
  • Cyclization to form the tetrahydrothieno[2,3-c]pyridine core.
  • Acetylation at the 6-position using acetylating agents.

Purity Assurance:

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purify intermediates using column chromatography with gradient elution.
  • Confirm final compound purity via ¹H/¹³C NMR and IR spectroscopy to verify functional groups .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton and carbon environments, e.g., acetyl (δ ~2.1 ppm for CH₃) and ester (δ ~4.2 ppm for CH₂) groups .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields for synthesizing this compound be optimized?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility .
  • Temperature Control : Use reflux conditions for cyclization, monitoring via TLC to avoid side products .
  • Workup Adjustments : Employ pH-controlled extraction to isolate intermediates efficiently .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays : Test the compound alongside structural analogs (see Table 1) under standardized conditions .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays.
  • Structural Analysis : Use X-ray crystallography (as in ) to correlate activity with conformational features.

Q. Table 1: Structural Analogs and Biological Activities

CompoundCore StructureFunctional GroupsBiological ActivityReference
Derivative ATetrahydrobenzo[b]thiopheneEthyl ester, propanamidoAnticancer properties
Thiazole-based BSimilar core with thiazoleThiazole substitutionEnzyme inhibition
Furan Derivative CContains furan ringFuran ringAntioxidant activity

Q. How can molecular modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to assess stability of binding poses.
  • QSAR Analysis : Correlate substituent effects (e.g., acetyl vs. Boc groups) with activity trends .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Replacement : Substitute the acetyl group with electron-withdrawing groups (e.g., nitro) to modulate reactivity .
  • Heterocycle Modification : Replace thiophene with thiazole or furan rings to explore new interactions .
  • Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .

Q. How should researchers address discrepancies in crystallization outcomes for structural analysis?

Methodological Answer:

  • Solvent Screening : Test mixtures (e.g., ethanol/water, DCM/hexane) for optimal crystal growth .
  • Temperature Gradients : Slowly cool saturated solutions to promote nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ) to guide crystallization.

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